4-Oxo-4-((4-(pyridin-3-yl)thiazol-2-yl)amino)butanoic acid
Description
Properties
IUPAC Name |
4-oxo-4-[(4-pyridin-3-yl-1,3-thiazol-2-yl)amino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S/c16-10(3-4-11(17)18)15-12-14-9(7-19-12)8-2-1-5-13-6-8/h1-2,5-7H,3-4H2,(H,17,18)(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCDBQLIHGWRNBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-Oxo-4-((4-(pyridin-3-yl)thiazol-2-yl)amino)butanoic acid typically involves the reaction of 4-oxo-4-((4-phenylthiazol-2-yl)amino)butanoic acid with pyridine derivatives. One common method involves using a solution of 4-oxo-4-((4-phenylthiazol-2-yl)amino)butanoic acid in dry acetonitrile with N-Ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) to obtain intermediates, which, upon further treatment, produce the target compound .
Chemical Reactions Analysis
4-Oxo-4-((4-(pyridin-3-yl)thiazol-2-yl)amino)butanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: It can be reduced to form amine derivatives.
Scientific Research Applications
4-Oxo-4-((4-(pyridin-3-yl)thiazol-2-yl)amino)butanoic acid has several scientific research applications:
Medicinal Chemistry: It is used in the development of drugs with potential therapeutic effects such as anti-inflammatory, antimicrobial, and anticancer activities.
Biology: The compound is studied for its interactions with biological molecules and its potential as a biochemical probe.
Materials Science: It is explored for its use in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Oxo-4-((4-(pyridin-3-yl)thiazol-2-yl)amino)butanoic acid involves its interaction with specific molecular targets. The thiazole and pyridine moieties allow it to bind to enzymes and receptors, modulating their activity. This compound can inhibit or activate various biochemical pathways, depending on the context of its use .
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Comparisons
Table 2: Substituent Effects on Bioactivity
| Substituent | Electronic Properties | Hypothesized Impact |
|---|---|---|
| Pyridin-3-yl | Electron-withdrawing (meta-N position) | Enhances hydrogen bonding with PPARγ active site; moderate dipole moment |
| Pyridin-4-yl | Electron-withdrawing (para-N position) | Altered binding orientation due to N positioning; potential steric effects |
| p-Tolyl | Electron-donating (methyl group) | Hydrophobic interactions with PPARγ ligand-binding domain |
| OPP | Bulky, lipophilic | Reduces solubility; used for Fmoc-based solid-phase synthesis |
Key Findings from Comparative Studies
Pyridinyl vs. p-Tolyl Substituents :
- The p-tolyl derivative (4a) exhibited comparable PPARγ agonism to rosiglitazone (RSG) in fluorescence polarization assays, suggesting that hydrophobic substituents enhance ligand-receptor interactions .
- In contrast, pyridinyl substituents (3- or 4-position) introduce polar interactions. Computational docking studies indicate that the pyridin-3-yl group may form hydrogen bonds with PPARγ residues (e.g., His449), while the pyridin-4-yl isomer could adopt a less favorable binding pose due to steric clashes .
Positional Isomerism (Pyridin-3-yl vs. The pyridin-4-yl isomer (CAS 1328814-77-2) positions nitrogen para to the thiazole, which may disrupt binding geometry despite similar molecular weight and formula .
Synthetic Building Blocks (Fmoc-D-Asp Derivatives) :
- Compounds like FAA8955 and FAA8965 incorporate OPP groups and Fmoc protection, prioritizing steric bulk for peptide chain assembly. Their higher molecular weight (473.53 g/mol) and reduced solubility contrast with the target compound’s simpler structure, highlighting divergent applications (therapeutic vs. synthetic) .
Computational Insights
Wavefunction analysis tools like Multiwfn () could elucidate electronic differences between analogs. For example:
- Orbital composition analysis could clarify electron-withdrawing effects on the thiazole ring’s reactivity .
Biological Activity
4-Oxo-4-((4-(pyridin-3-yl)thiazol-2-yl)amino)butanoic acid, a synthetic organic compound, has garnered attention due to its potential biological activities. The compound features a thiazole ring and a pyridine moiety, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and applications in medicinal chemistry.
The molecular formula of this compound is , with a CAS number of 1328263-18-8. The compound is characterized by its unique structure combining thiazole and pyridine rings, which contributes to its biological properties.
The biological activity of this compound is attributed to several mechanisms:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
- Anticancer Properties : Research has demonstrated that this compound possesses cytotoxic effects on cancer cell lines. For instance, it showed potent activity against A-431 and Jurkat cells, with IC50 values lower than those of reference drugs like doxorubicin . The structure–activity relationship (SAR) analysis suggests that specific substitutions on the thiazole and pyridine moieties enhance its anticancer efficacy .
- Anti-inflammatory Effects : Preliminary studies indicate that the compound may have anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.
Case Studies and Research Findings
Several studies have been conducted to explore the biological activity of this compound:
Synthesis
The synthesis of this compound typically involves reactions between thiazole derivatives and pyridine compounds. A common method includes using N-Ethyl-N′-(3-dimethylaminopropyl)carbodiimide (EDCI) in dry acetonitrile to facilitate the formation of the desired product from intermediates .
Applications
The unique properties of this compound make it a valuable candidate in various fields:
- Medicinal Chemistry : Its potential as an antimicrobial and anticancer agent opens avenues for drug development.
- Biochemical Probes : It can serve as a tool for studying biological interactions due to its ability to bind to specific molecular targets.
- Materials Science : The compound may be utilized in creating novel materials with unique properties owing to its chemical structure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
